methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methoxyphenyl)penta-2,4-dienoate
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Overview
Description
(2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(4-methoxyphenyl)penta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a bromomethyl group, a chloro group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(4-methoxyphenyl)penta-2,4-dienoate typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, which provides the methoxyphenyl group.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including bromination and chlorination, to introduce the bromomethyl and chloro groups.
Final Product Formation: The final step involves the esterification of the intermediate compound to form (2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(4-methoxyphenyl)penta-2,4-dienoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(4-methoxyphenyl)penta-2,4-dienoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The double bonds in the compound can participate in addition reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(4-methoxyphenyl)penta-2,4-dienoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of bromomethyl and chloro groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development and as a potential treatment for various diseases.
Industry
In industry, (2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(4-methoxyphenyl)penta-2,4-dienoate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(4-methoxyphenyl)penta-2,4-dienoate involves its interaction with specific molecular targets. The bromomethyl and chloro groups can interact with enzymes and receptors, leading to changes in cellular processes. The compound may also affect signaling pathways, influencing various biological functions.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features, such as the presence of chloro groups, but differ in their overall structure and properties.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound has similar functional groups and is used in similar applications.
Uniqueness
(2Z,4z)-methyl 2-(bromomethyl)-5-chloro-5-(4-methoxyphenyl)penta-2,4-dienoate is unique due to its combination of bromomethyl, chloro, and methoxyphenyl groups. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1242317-00-5 |
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Molecular Formula |
C14H14BrClO3 |
Molecular Weight |
345.61 g/mol |
IUPAC Name |
methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methoxyphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H14BrClO3/c1-18-12-6-3-10(4-7-12)13(16)8-5-11(9-15)14(17)19-2/h3-8H,9H2,1-2H3/b11-5+,13-8- |
InChI Key |
JYQUOYLBRLDSSI-YIJMMQJZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C=C(\CBr)/C(=O)OC)/Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC=C(CBr)C(=O)OC)Cl |
Origin of Product |
United States |
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